3-(2-n-Pentoxyphenyl)-1-propene
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Overview
Description
3-(2-n-Pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with a pentoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Pentoxyphenyl)-1-propene typically involves the alkylation of 2-n-pentoxyphenyl derivatives with appropriate propene precursors. One common method involves the use of Grignard reagents or organolithium compounds to introduce the propene group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the propene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
3-(2-n-Pentoxyphenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-n-Pentoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-n-pentoxyphenyl methyl sulfide
- 1-(2-n-Pentoxyphenyl)ethanol
Uniqueness
3-(2-n-Pentoxyphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-pentoxy-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-8-12-15-14-11-7-6-10-13(14)9-4-2/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORXDSRYGCTHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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